Cas no 2287302-18-3 ([3-(3-Methoxyphenyl)bicyclo[1.1.1]pent-1-yl]hydrazine)

[3-(3-Methoxyphenyl)bicyclo[1.1.1]pent-1-yl]hydrazine is a specialized bicyclic hydrazine derivative featuring a methoxyphenyl substituent, which imparts unique steric and electronic properties. Its rigid bicyclo[1.1.1]pentane scaffold enhances metabolic stability and bioavailability, making it a valuable intermediate in pharmaceutical and agrochemical research. The hydrazine moiety offers versatile reactivity for further functionalization, enabling applications in heterocycle synthesis and ligand design. The methoxy group provides additional tuning of solubility and binding interactions. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships due to its constrained geometry and potential for selective target engagement. High purity and well-defined synthetic routes ensure reproducibility in research applications.
[3-(3-Methoxyphenyl)bicyclo[1.1.1]pent-1-yl]hydrazine structure
2287302-18-3 structure
商品名:[3-(3-Methoxyphenyl)bicyclo[1.1.1]pent-1-yl]hydrazine
CAS番号:2287302-18-3
MF:C12H16N2O
メガワット:204.268242835999
CID:6496598

[3-(3-Methoxyphenyl)bicyclo[1.1.1]pent-1-yl]hydrazine 化学的及び物理的性質

名前と識別子

    • [3-(3-Methoxyphenyl)bicyclo[1.1.1]pent-1-yl]hydrazine
    • 3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
    • インチ: 1S/C12H16N2O/c1-15-10-4-2-3-9(5-10)11-6-12(7-11,8-11)14-13/h2-5,14H,6-8,13H2,1H3
    • InChIKey: NVXCHQYOWQPARO-UHFFFAOYSA-N
    • ほほえんだ: N(C12CC(C3=CC=CC(OC)=C3)(C1)C2)N

じっけんとくせい

  • 密度みつど: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 357.0±42.0 °C(Predicted)
  • 酸性度係数(pKa): 8.28±0.40(Predicted)

[3-(3-Methoxyphenyl)bicyclo[1.1.1]pent-1-yl]hydrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6760900-2.5g
[3-(3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287302-18-3 95.0%
2.5g
$3362.0 2025-03-13
Enamine
EN300-6760900-0.25g
[3-(3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287302-18-3 95.0%
0.25g
$1577.0 2025-03-13
Enamine
EN300-6760900-0.5g
[3-(3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287302-18-3 95.0%
0.5g
$1646.0 2025-03-13
Enamine
EN300-6760900-0.1g
[3-(3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287302-18-3 95.0%
0.1g
$1508.0 2025-03-13
Enamine
EN300-6760900-10.0g
[3-(3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287302-18-3 95.0%
10.0g
$7373.0 2025-03-13
Enamine
EN300-6760900-1.0g
[3-(3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287302-18-3 95.0%
1.0g
$1714.0 2025-03-13
Enamine
EN300-6760900-5.0g
[3-(3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287302-18-3 95.0%
5.0g
$4972.0 2025-03-13
Enamine
EN300-6760900-0.05g
[3-(3-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
2287302-18-3 95.0%
0.05g
$1440.0 2025-03-13

[3-(3-Methoxyphenyl)bicyclo[1.1.1]pent-1-yl]hydrazine 関連文献

[3-(3-Methoxyphenyl)bicyclo[1.1.1]pent-1-yl]hydrazineに関する追加情報

[3-(3-Methoxyphenyl)bicyclo[1.1.1]pent-1-yl]hydrazine: A Comprehensive Overview

The compound with CAS No 2287302-18-3, commonly referred to as [3-(3-Methoxyphenyl)bicyclo[1.1.1]pent-1-yl]hydrazine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique bicyclic structure and the presence of a hydrazine group, which contributes to its versatile reactivity and potential applications in drug design and materials science.

Recent studies have highlighted the importance of [3-(3-Methoxyphenyl)bicyclo[1.1.1]pent-1-yl]hydrazine in the development of novel therapeutic agents. Its bicyclo[1.1.1]pentane framework provides a rigid structure that can be exploited for designing molecules with specific pharmacokinetic properties. The methoxyphenyl substituent further enhances the compound's ability to interact with biological targets, making it a valuable building block in medicinal chemistry.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the bicyclic core. Researchers have employed various strategies, including ring-closing metathesis and intramolecular cyclization, to construct the bicyclo[1.1.1]pentane framework efficiently. The subsequent introduction of the hydrazine group is achieved through nucleophilic substitution or reductive amination, depending on the starting materials and desired stereochemistry.

One of the most intriguing aspects of [3-(3-Methoxyphenyl)bicyclo[1.1.1]pent-1-yl]hydrazine is its ability to participate in diverse chemical reactions due to the reactivity of the hydrazine moiety. This makes it an ideal candidate for exploring new reaction pathways and developing innovative synthetic routes. For instance, recent investigations have demonstrated its utility in forming bioisosteric replacements, which are crucial for optimizing drug candidates.

In terms of physical properties, this compound exhibits a high degree of stability under standard conditions, which is advantageous for its storage and handling during research and development processes. Its solubility profile has also been extensively studied, revealing moderate solubility in organic solvents such as dichloromethane and ethyl acetate, while showing limited solubility in polar solvents like water.

The application of [3-(3-Methoxyphenyl)bicyclo[1.1.1]pent-1-yl]hydrazine extends beyond pharmaceuticals into areas such as agrochemicals and advanced materials. In agrochemistry, its potential as a lead compound for fungicides or herbicides has been explored due to its ability to modulate key enzymatic pathways in plant pathogens.

Moreover, recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its interaction with various biological targets, such as protein kinases and G-protein coupled receptors (GPCRs), which are critical for understanding its therapeutic potential.

In conclusion, [3-(3-Methoxyphenyl)bicyclo[1.1.

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